
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is a chemical compound that is commonly referred to as APDE-4. It is a synthetic molecule that has been used in various scientific research studies due to its unique properties. APDE-4 is a member of the benzocaine family of compounds and is known for its ability to act as a local anesthetic and analgesic agent.
作用機序
The mechanism of action of APDE-4 is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. It is thought to do this by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, APDE-4 can reduce the excitability of neurons and prevent the transmission of pain signals.
Biochemical and Physiological Effects:
APDE-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neuropathic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, APDE-4 has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain.
実験室実験の利点と制限
One of the main advantages of using APDE-4 in lab experiments is its ability to act as a local anesthetic and analgesic agent. This can be useful in studies investigating pain and inflammation. However, one of the limitations of using APDE-4 is its relatively low potency compared to other local anesthetics such as lidocaine. In addition, APDE-4 has a relatively short duration of action, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on APDE-4. One area of interest is the development of more potent and longer-lasting analogs of APDE-4. Another area of interest is the investigation of the potential use of APDE-4 in the treatment of various pain conditions in humans. Finally, there is also interest in the use of APDE-4 in combination with other analgesic agents to enhance its effectiveness.
合成法
The synthesis of APDE-4 involves the reaction of 4-Amino-2-propoxybenzoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations using solvents such as ethanol and diethyl ether. The yield of APDE-4 is typically around 70-80%.
科学的研究の応用
APDE-4 has been used in various scientific research studies due to its unique properties. One of the main applications of APDE-4 is its use as a local anesthetic and analgesic agent. It has been shown to be effective in reducing pain and discomfort in animal models of neuropathic pain and inflammation. APDE-4 has also been used in studies investigating the mechanisms of pain and the development of new pain therapies.
特性
CAS番号 |
100311-13-5 |
|---|---|
製品名 |
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride |
分子式 |
C17H30Cl2N2O3 |
分子量 |
381.3 g/mol |
IUPAC名 |
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChIキー |
IBCGTOOAMLYCQU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
正規SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
同義語 |
3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



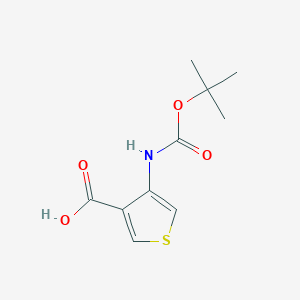
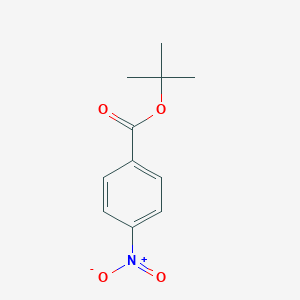
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)

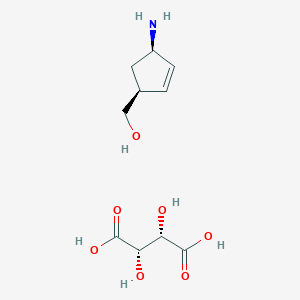
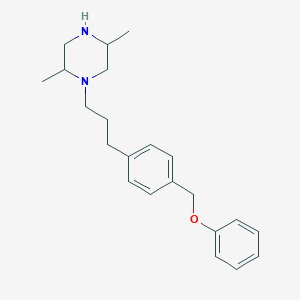


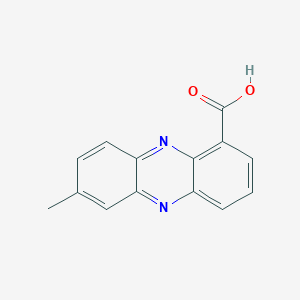
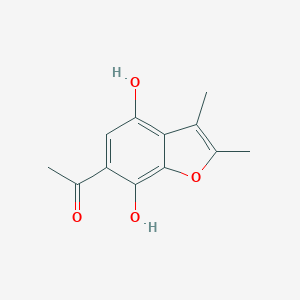

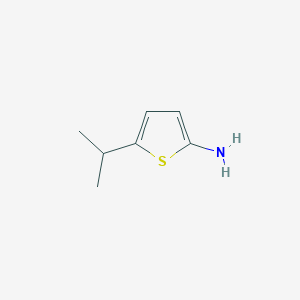
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
